molecular formula C14H17BrN2O B8191669 (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol CAS No. 2070009-47-9

(S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B8191669
CAS No.: 2070009-47-9
M. Wt: 309.20 g/mol
InChI Key: HTOSGRDNJROXTF-KGLIPLIRSA-N
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Description

(S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol is a chiral compound that features both an indole and a pyrrolidine moiety. The compound’s structure includes a bromine atom attached to the indole ring and a hydroxyl group attached to the pyrrolidine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

    Formation of Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor like 1-methylpyrrolidine.

    Coupling Reaction: The brominated indole and the pyrrolidine moiety are coupled together using a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the indole or pyrrolidine rings.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced forms of the indole or pyrrolidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving indole and pyrrolidine derivatives.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-bromo-1H-indole-3-ylmethanol: Lacks the pyrrolidine ring.

    ®-1-methylpyrrolidin-2-ylmethanol: Lacks the indole ring.

    5-bromo-1H-indole-3-carboxaldehyde: Contains a formyl group instead of a hydroxyl group.

Uniqueness

(S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol is unique due to the combination of the indole and pyrrolidine moieties, along with the presence of a bromine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(S)-(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13-14,16,18H,2-3,6H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSGRDNJROXTF-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(C2=CNC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1[C@H](C2=CNC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155514
Record name 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070009-47-9
Record name 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070009-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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